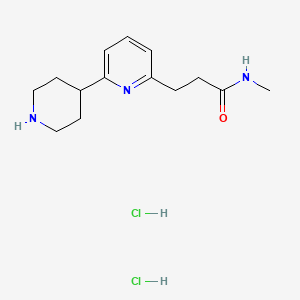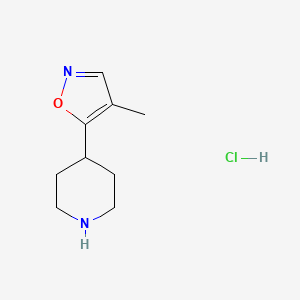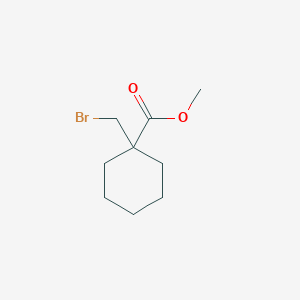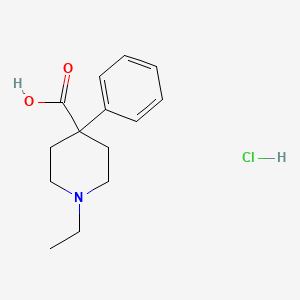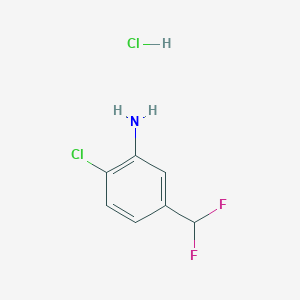
2-Chloro-5-(difluoromethyl)aniline hydrochloride
Vue d'ensemble
Description
“2-Chloro-5-(difluoromethyl)aniline hydrochloride” is a chemical compound with the molecular formula C7H7Cl2F2N . It is used for research purposes .
Molecular Structure Analysis
The InChI code for “2-Chloro-5-(difluoromethyl)aniline hydrochloride” is 1S/C7H6ClF2N.ClH/c8-5-2-1-4 (7 (9)10)3-6 (5)11;/h1-3,7H,11H2;1H . This indicates the presence of a benzene ring with chlorine and difluoromethyl groups attached, along with an amine group.Physical And Chemical Properties Analysis
The molecular weight of “2-Chloro-5-(difluoromethyl)aniline hydrochloride” is 214.04 g/mol . It is a powder at room temperature .Applications De Recherche Scientifique
Synthesis of Novel Pesticides
2-Chloro-5-(difluoromethyl)aniline hydrochloride plays a role in the synthesis of novel pesticides. A study described the synthesis of bistrifluron, a pesticide with potent growth-retarding activity against pests, using this compound (Liu An-chan, 2015).
Vibrational Spectra and Quantum Chemical Studies
This compound's vibrational characteristics were examined, providing insights into its functional groups and molecular structure. Density functional theoretical computations were conducted to derive its optimized geometry and vibrational wavenumbers (T. Karthick et al., 2013).
Synthesis of Labelled Polychlorobiphenyls
Used in the synthesis of [14C] labelled polychlorobiphenyls, a compound derived from 2-chloro-5-(difluoromethyl)aniline hydrochloride was instrumental in labeling and tracking these compounds for further studies (A. Bergman et al., 1981).
Development of Polyactive Biocides
It's utilized in developing new biocides with molluscicidal and fungicidal activities, demonstrating its potential in agricultural and environmental applications (F. Asaad et al., 1988).
Ortho-Chlorination of Aryls
This compound has been used in the ortho-chlorination of aryls, highlighting its significance in organic synthesis and chemical engineering (B. Vinayak et al., 2018).
Fluorescence Quenching Studies
Studies on fluorescence quenching have used 2-chloro-5-(difluoromethyl)aniline hydrochloride, contributing to our understanding of molecular interactions and behaviors in different environments (H. S. Geethanjali et al., 2015).
Copper Corrosion Inhibition
Research into copper corrosion inhibition has identified derivatives of 2-chloro-5-(difluoromethyl)aniline hydrochloride as potential inhibitors, indicating its importance in material science and industrial applications (K. F. Khaled, N. Hackerman, 2004).
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-5-(difluoromethyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2N.ClH/c8-5-2-1-4(7(9)10)3-6(5)11;/h1-3,7H,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNPVKSZNZQSCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(difluoromethyl)aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



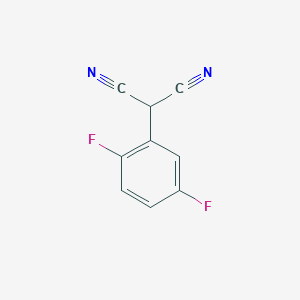
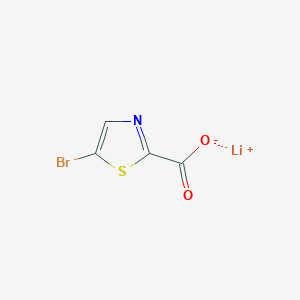

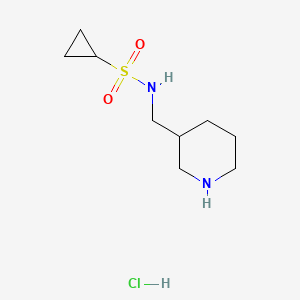
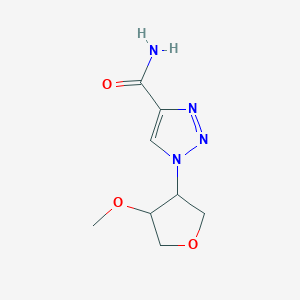
![3-(Oxolan-2-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B1435564.png)
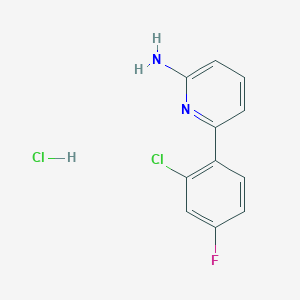
![[2-Methyl-6-(propan-2-yl)phenyl]hydrazine hydrochloride](/img/structure/B1435569.png)
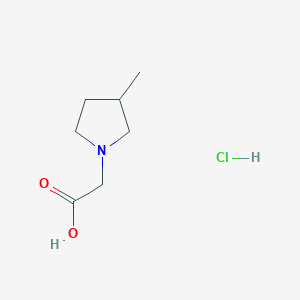
![2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B1435574.png)
